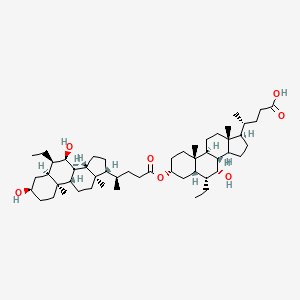

7-epi-Obeticholic acid 3-obeticholate ester

Übersicht

Beschreibung

7-epi-Obeticholic Acid 3-Obeticholate Ester is a synthetic metabolite of 7-epi-Obeticholic acid, which is an intermediate in the synthesis of Obeticholic acid . It is a dimer of Obeticholic Acid . The CAS Number for this compound is 1908444-28-9 .

Synthesis Analysis

This compound is synthesized using a custom synthesis or by using a drug development process that includes analytical methods such as HPLC .Molecular Structure Analysis

The molecular formula of this compound is C52H86O7 . The molecular weight is 823.24 g/mol .Wissenschaftliche Forschungsanwendungen

Role in NAFLD/NASH Treatment

Nonalcoholic fatty liver disease (NAFLD) is a prevalent condition that can progress to cirrhosis and hepatocellular carcinoma. Obeticholic acid, a closely related compound to “7-epi-Obeticholic acid 3-obeticholate ester”, shows promise in the treatment of NAFLD and its more severe form, nonalcoholic steatohepatitis (NASH). The REGENERATE trial revealed that obeticholic acid significantly reduced fibrosis in adults with NASH when administered at a dose of 25 mg daily for 18 months. This finding emphasizes the potential of bile acid signaling modulators in managing liver diseases (S. Attia, S. Softic, M. Mouzaki, 2020).

Farnesoid X Receptor (FXR) Activation

The Farnesoid X Receptor (FXR) is a crucial target for liver diseases such as Primary Biliary Cirrhosis (PBC) and NASH. Obeticholic Acid (OCA), by activating FXR, has shown significant improvement in liver biochemistry predictive of outcomes in PBC patients. This underlines the therapeutic relevance of FXR agonists, including derivatives like “this compound”, for liver conditions. It highlights the ongoing search for synthetic non-steroidal FXR agonists with improved pharmacokinetic and -dynamic properties, aiming to mitigate cholesterol-related side effects associated with OCA (C. Gege, O. Kinzel, Christoph Steeneck, A. Schulz, C. Kremoser, 2014).

Implications for Primary Biliary Cholangitis (PBC)

In the context of PBC, a liver disease characterized by the destruction of bile ducts, obeticholic acid has been approved as a second-line treatment. It's used in patients who show an inadequate response to ursodeoxycholic acid (UDCA), the first-line therapy. This indicates a potential area of application for “this compound” in improving biochemical markers and possibly, patient outcomes in PBC (N. Cazzagon, A. Floreani, 2021).

Biotechnological Applications

Beyond its clinical applications, the production and functionalization of compounds like “this compound” reflect the broader biotechnological interest in utilizing such molecules. For instance, lactic acid, from which lactate esters can be derived, showcases the potential of biotechnological routes for producing valuable chemicals. This area might also encompass the exploration of derivatives for varied applications, including biodegradable materials and as intermediates in chemical syntheses (Chao Gao, Cuiqing Ma, P. Xu, 2011).

Wirkmechanismus

Target of Action

The primary target of 7-epi-Obeticholic Acid 3-Obeticholate Ester is the farnesoid X receptor (FXR) . FXR is a nuclear receptor that plays a critical role in regulating bile acid homeostasis, lipid metabolism, and inflammation .

Mode of Action

This compound is a potent agonist of FXR . By activating FXR, it can reduce the accumulation of toxic bile acids in the liver, improve insulin sensitivity, and reduce hepatic inflammation and fibrosis .

Biochemical Pathways

The activation of FXR by this compound affects the biochemical pathways related to bile acid homeostasis, lipid metabolism, and inflammation . The downstream effects include the reduction of toxic bile acids in the liver, improvement in insulin sensitivity, and reduction in hepatic inflammation and fibrosis .

Pharmacokinetics

One of the most promising derivatives of 7-epi-Obeticholic Acid is the 3-Obeticholate Ester, which is a prodrug that is rapidly converted to 7-epi-Obeticholic Acid in vivo . This esterification strategy enhances the bioavailability and pharmacokinetic properties of 7-epi-Obeticholic Acid, allowing for more efficient delivery and targeted activation of FXR .

Result of Action

The result of the action of this compound is the reduction of the accumulation of toxic bile acids in the liver, improvement in insulin sensitivity, and reduction in hepatic inflammation and fibrosis . These effects can potentially have therapeutic benefits in the treatment of various liver diseases .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

7-epi-Obeticholic acid 3-obeticholate ester plays a significant role in biochemical reactions by acting as a potent agonist of the farnesoid X receptor (FXR). This receptor is crucial for maintaining bile acid homeostasis, lipid metabolism, and inflammation regulation. The compound interacts with various enzymes, proteins, and other biomolecules, including bile acid transporters and metabolic enzymes. By activating FXR, this compound reduces the accumulation of toxic bile acids in the liver, improves insulin sensitivity, and decreases hepatic inflammation and fibrosis .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The activation of FXR by this compound leads to changes in the expression of genes involved in bile acid synthesis, transport, and detoxification. Additionally, it impacts lipid metabolism and inflammatory responses in liver cells, contributing to improved liver function and reduced disease progression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the farnesoid X receptor (FXR). Upon binding, the compound activates FXR, leading to the transcriptional regulation of target genes involved in bile acid metabolism, lipid homeostasis, and inflammation. This activation results in the inhibition of bile acid synthesis, increased bile acid transport and excretion, and reduced hepatic inflammation and fibrosis. The compound’s effects on gene expression and enzyme activity contribute to its therapeutic potential in liver diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is rapidly converted to 7-epi-Obeticholic acid in vivo, enhancing its bioavailability and pharmacokinetic properties. Long-term exposure to the compound has been associated with sustained activation of FXR and continuous improvement in liver function and metabolic parameters .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates FXR and improves liver function without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential liver toxicity and disruption of normal metabolic processes. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to bile acid metabolism. The compound interacts with enzymes and cofactors responsible for bile acid synthesis, transport, and detoxification. By activating FXR, this compound modulates the expression of genes encoding these enzymes, leading to changes in metabolic flux and metabolite levels. This regulation helps maintain bile acid homeostasis and prevents the accumulation of toxic bile acids in the liver .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by liver cells, where it exerts its effects on bile acid metabolism and liver function. The esterification of 7-epi-Obeticholic acid enhances its bioavailability and targeted delivery to the liver, ensuring efficient activation of FXR and therapeutic benefits .

Subcellular Localization

The subcellular localization of this compound is primarily within the liver cells, where it interacts with FXR and other biomolecules involved in bile acid metabolism. The compound’s activity and function are influenced by its localization within specific cellular compartments, such as the nucleus and endoplasmic reticulum. Post-translational modifications and targeting signals may direct the compound to these compartments, ensuring its proper function and therapeutic effects .

Eigenschaften

IUPAC Name |

(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H86O7/c1-9-33-41-27-31(53)19-23-51(41,7)39-21-25-50(6)36(14-16-37(50)45(39)47(33)57)30(4)12-18-44(56)59-32-20-24-52(8)40-22-26-49(5)35(29(3)11-17-43(54)55)13-15-38(49)46(40)48(58)34(10-2)42(52)28-32/h29-42,45-48,53,57-58H,9-28H2,1-8H3,(H,54,55)/t29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39+,40+,41+,42+,45+,46+,47-,48-,49-,50-,51-,52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNVDKNEYRWTNW-GBWJVFIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)OC5CCC6(C7CCC8(C(C7C(C(C6C5)CC)O)CCC8C(C)CCC(=O)O)C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O[C@@H]5CC[C@@]6([C@H]7CC[C@]8([C@H]([C@@H]7[C@@H]([C@@H]([C@@H]6C5)CC)O)CC[C@@H]8[C@H](C)CCC(=O)O)C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H86O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

823.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1908444-28-9 | |

| Record name | 7-epi-Obeticholic acid 3-obeticholate ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1908444289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-EPI-OBETICHOLIC ACID 3-OBETICHOLATE ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V5HIB7ESR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2',2'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B1435151.png)

![2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1435153.png)